molecular formula C14H9ClN2OS B089535 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one CAS No. 1028-38-2

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Cat. No.: B089535
CAS No.: 1028-38-2
M. Wt: 288.8 g/mol
InChI Key: AWJSTKNFJYVLBP-UHFFFAOYSA-N
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Description

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted phenyl group and a mercapto group

Mechanism of Action

Target of Action

The primary target of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is the oxidative phosphorylation pathway . This compound acts as a chemical inhibitor of this pathway, which plays a crucial role in the production of ATP, the primary energy currency of the cell .

Mode of Action

This compound interacts with its targets by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, a key biochemical pathway involved in energy production . By uncoupling the proton gradient that is established during the normal activity of electron carriers in this chain, it disrupts the process of oxidative phosphorylation .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other compounds can potentially lead to drug-drug interactions, altering the compound’s pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one typically involves the condensation of 3-chloroaniline with isothiocyanates, followed by cyclization. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chloro-substituted phenyl group but different core structure.

    Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.

Uniqueness

3-(3-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is unique due to its combination of a quinazolinone core with a mercapto group and a chloro-substituted phenyl group

Properties

IUPAC Name

3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSTKNFJYVLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351582
Record name 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-38-2
Record name MLS002920161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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